molecular formula C22H44O12S2 B2587629 Isopropyl-b-D-thiogalactopyranoside, dioxane CAS No. 1330286-44-6

Isopropyl-b-D-thiogalactopyranoside, dioxane

Cat. No. B2587629
CAS RN: 1330286-44-6
M. Wt: 564.7
InChI Key: RIUMJNCJAWLIHU-ADRDRVNCSA-N
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Description

Isopropyl-b-D-thiogalactopyranoside, also known as IPTG, is a molecular biology reagent used to induce gene expression in bacterial systems . It is a non-metabolizable galactose analog that induces the expression of the LAC operon . It is used in the stimulation of β-galactosidase in cellular systems in which dioxane would disrupt normal cell function .


Synthesis Analysis

A stock solution of IPTG is prepared by dissolving it in water with subsequent sterile filtration of the solution . It is a chemical analog of galactose that cannot be cleaved by β-galactosidase .


Molecular Structure Analysis

The empirical formula of IPTG is C9H18O5S, and its molecular weight is 238.30 . The SMILES string representation of IPTG is CC(C)S[C@@H]1OC(CO)C@HC(O)[C@H]1O .


Chemical Reactions Analysis

IPTG functions by binding to the lacI repressor and altering its conformation, which prevents the repression of the β-galactosidase coding gene lacZ . It induces the lac operon in E. coli by binding and inactivating the lac repressor .


Physical And Chemical Properties Analysis

IPTG is a white to off-white powder . It has a melting point of 105-122 °C . It is soluble in water at a concentration of 50 mg/mL .

Scientific Research Applications

Gene Expression Induction in Bacterial Systems

Isopropyl β-D-thiogalactopyranoside (IPTG) is a widely used molecular biology reagent. It serves as an inducer for gene expression in bacterial systems, particularly in Escherichia coli (E. coli). Here’s how it works:

Blue-White Selection in Cloning Procedures

IPTG plays a crucial role in cloning experiments. Specifically:

Storage and Handling

IPTG is a white to off-white powder, soluble in water. It has a melting point of 105°C and is stable at 2-8°C. Its chemical formula is C9H18O5S .

Mechanism of Action

IPTG mimics lactose, binding to the lac repressor protein, leading to gene activation . It induces the lac operon in E. coli by binding and inactivating the lac repressor . It is used for the selection of lac Y mutants and recombinant plasmids containing β-galactosidase fusion proteins .

Safety and Hazards

IPTG may cause skin, eye, and respiratory tract irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling IPTG .

Future Directions

IPTG is crucial for studying gene regulation, protein expression, and recombinant protein production, providing valuable insights into cellular and molecular biology research . It is commonly used in cloning procedures that require induction of β-galactosidase activity . It is used in conjunction with X-Gal or Bluo-Gal in blue-white selection of recombinant bacterial colonies that induce expression of the lac operon in Escherichia coli .

properties

IUPAC Name

1,4-dioxane;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H18O5S.C4H8O2/c2*1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9;1-2-6-4-3-5-1/h2*4-13H,3H2,1-2H3;1-4H2/t2*5-,6+,7+,8-,9+;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUMJNCJAWLIHU-ADRDRVNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O.CC(C)SC1C(C(C(C(O1)CO)O)O)O.C1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.C1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-b-D-thiogalactopyranoside, dioxane

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